trans-(2-Fluorocyclopentyl)methanamine hydrochloride
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Overview
Description
Trans-(2-Fluorocyclopentyl)methanamine hydrochloride: is a synthetic compound with the molecular formula C6H13ClFN and a molecular weight of 153.63 g/mol . It is primarily used in research settings and is known for its high purity, typically around 95% . This compound is not intended for human or veterinary use and is mainly utilized for in-vitro studies.
Preparation Methods
The synthesis of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves several stepsThe reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure high yield and purity . Industrial production methods are similar but are scaled up to accommodate larger quantities, often involving more sophisticated equipment and stringent quality control measures.
Chemical Reactions Analysis
Trans-(2-Fluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Trans-(2-Fluorocyclopentyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving cell signaling and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Trans-(2-Fluorocyclopentyl)methanamine hydrochloride is unique due to its specific fluorination and the presence of a cyclopentyl group. Similar compounds include:
Cyclopentylmethanamine: Lacks the fluorine atom, resulting in different chemical properties.
Fluorocyclopentane: Lacks the amine group, leading to different reactivity and applications.
Methanamine derivatives: Various derivatives with different substituents can have distinct properties and uses.
Properties
IUPAC Name |
[(1S,2R)-2-fluorocyclopentyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6-3-1-2-5(6)4-8/h5-6H,1-4,8H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXBLMSYJDSAIL-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.